molecular formula C16H21NO2 B024866 2-heptyl-3-hydroxy-3H-quinolin-4-one CAS No. 108985-27-9

2-heptyl-3-hydroxy-3H-quinolin-4-one

Cat. No.: B024866
CAS No.: 108985-27-9
M. Wt: 259.34 g/mol
InChI Key: IRNQEHWHRAZAPL-UHFFFAOYSA-N
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Description

2-Heptyl-3-hydroxy-3H-quinolin-4-one, widely known as the Pseudomonas Quinolone Signal (PQS) , is a key cell-to-cell signaling molecule in the quorum sensing system of the opportunistic pathogen Pseudomonas aeruginosa . Unlike the acylated homoserine lactones used by many Gram-negative bacteria, PQS belongs to the 4-quinolone family, showcasing a unique mechanism for density-dependent gene regulation . This compound is synthesized and bioactively integrated via the las and rhl quorum sensing systems, and it plays a critical role in controlling the expression of major virulence factors, such as LasB elastase . Beyond its established role in bacterial communication and virulence, recent pioneering research has revealed that PQS can influence host central nervous system (CNS) function. Studies show that PQS inhibits polyphosphoinositide hydrolysis and forskolin-stimulated cAMP formation in mouse brain tissue, with these biochemical effects not mediated by bitter taste receptors T2R4 and T2R16 . Furthermore, systemically administered PQS was detected in mouse brain, where it reduced spontaneous locomotor activity and attenuated the motor response to psychostimulants, marking it as a novel interkingdom signaling molecule capable of modulating host behavior . This product is supplied with a high purity of >95.0% (as determined by HPLC and qNMR) and has a molecular weight of 259.35 g/mol . It appears as a white to light yellow crystalline powder and is typically stored refrigerated (0-10°C) under inert gas due to its air-sensitive nature . As a critical tool for researchers, it is ideal for investigations in microbiology, virulence regulation, interkingdom signaling, and the development of novel anti-virulence strategies . Please note: This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-heptyl-3-hydroxy-3H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,16,19H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNQEHWHRAZAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=NC2=CC=CC=C2C(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332086
Record name 2-heptyl-3-hydroxy-3H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108985-27-9
Record name 2-heptyl-3-hydroxy-3H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of 2 Heptyl 3 Hydroxy 3h Quinolin 4 One

Anthranilate as a Primary Precursor for PQS Synthesis

The foundational molecule for the synthesis of PQS and other related 4-quinolones is anthranilate. nih.govpnas.org P. aeruginosa has evolved redundant pathways to ensure a sufficient supply of this critical precursor, highlighting its importance for both basic cellular functions and virulence signaling. nih.gov The bacterium can derive anthranilate from two primary sources: the conversion of chorismate and the degradation of tryptophan through the kynurenine pathway. researchgate.netresearchgate.net

One major pathway for anthranilate production is its synthesis from chorismate, a key intermediate in the shikimate pathway. nih.gov This conversion is catalyzed by an anthranilate synthase. nih.govnih.gov In P. aeruginosa, there are two distinct anthranilate synthases, PhnAB and TrpEG. nih.govresearchgate.net While the TrpEG-generated anthranilate is primarily utilized for tryptophan biosynthesis, the PhnAB-generated anthranilate is channeled specifically for the production of quinolone signal molecules. nih.gov The genes encoding the PhnAB synthase are located within the PQS synthetic gene cluster, underscoring their dedicated role in this signaling pathway. nih.govcam.ac.uk

An alternative and critical source of anthranilate for PQS synthesis is the kynurenine pathway, which is responsible for the degradation of tryptophan. nih.govnih.gov This pathway becomes the primary source of anthranilate for PQS production when P. aeruginosa is in an environment rich in tryptophan or its breakdown metabolites. nih.gov The pathway involves a series of enzymatic steps:

Tryptophan 2,3-dioxygenase (KynA) converts tryptophan to formyl-kynurenine. nih.govresearchgate.net

Kynurenine formamidase (KynB) then transforms formyl-kynurenine into kynurenine. nih.govresearchgate.net

Finally, kynureninase (KynU) catalyzes the conversion of kynurenine to anthranilate. nih.govresearchgate.net Genetic studies have demonstrated that mutations in the kynA and kynU genes result in a lack of PQS production, while a kynB mutant shows significantly reduced PQS levels, confirming the pathway's importance. nih.gov

Genetic Loci and Enzymes Involved in PQS Biosynthesis (pqsABCDE and pqsH operons)

The core enzymatic machinery for PQS biosynthesis is encoded by the pqsABCDE operon. nih.govfrontiersin.org This operon, along with the distantly located pqsH gene, orchestrates the step-by-step assembly of the PQS molecule from anthranilate. cam.ac.ukfrontiersin.org The expression of the pqsABCDE operon is controlled by the transcriptional regulator PqsR (also known as MvfR), which is activated by PQS and its precursor, 2-heptyl-4-quinolone (HHQ), creating a positive feedback loop. frontiersin.orgmdpi.com

The first committed step in the PQS biosynthetic pathway is the activation of anthranilate, a reaction catalyzed by the enzyme PqsA. nih.govasm.org PqsA functions as an anthranilate-coenzyme A (CoA) ligase, which activates anthranilate by converting it into anthraniloyl-CoA. nih.govasm.org This activation primes the anthranilate molecule for subsequent condensation reactions. nih.gov The PqsA enzyme shows activity with a variety of aromatic substrates, but its presence within the pqs operon points to anthranilate as its natural substrate for initiating PQS synthesis. nih.gov

The PqsBC complex, a heterodimeric enzyme belonging to the FabH family of condensing enzymes, plays a central role in the formation of the quinolone ring structure. frontiersin.orgnih.govnih.gov The PqsC subunit contains the active site, composed of Cys-129 and His-269. nih.govnih.gov The complex catalyzes the condensation of 2-aminobenzoylacetate (2-ABA) with octanoyl-CoA to produce 2-heptyl-4-quinolone (HHQ), the direct precursor to PQS. nih.govbeilstein-journals.org The PqsBC heterodimer has a unique structure that mimics a FabH homodimer, with a large hydrophobic active site cleft that accommodates the aromatic substrate 2-ABA. nih.govnih.gov

PqsD is another key enzyme in the pathway, responsible for the synthesis of 2-aminobenzoylacetate (2-ABA), a crucial precursor for HHQ. frontiersin.orgnih.gov PqsD catalyzes the condensation of anthraniloyl-CoA (produced by PqsA) with either malonyl-CoA or malonyl-acyl carrier protein (ACP). nih.govnih.gov The anthraniloyl moiety is first transferred to an active-site cysteine residue (Cys112) of PqsD, forming an anthraniloyl-PqsD intermediate. nih.govnih.gov This intermediate then condenses with a malonyl substrate to form 3-(2-aminophenyl)-3-oxopropanoyl-CoA, which subsequently cyclizes to form 2,4-dihydroxyquinoline (DHQ). nih.gov While PqsD can produce DHQ independently, its primary role in the context of PQS synthesis is to provide the 2-ABA substrate required by the PqsBC complex. frontiersin.orgnih.gov

Data Tables

Table 1: Key Enzymes in PQS Biosynthesis and Their Functions

Enzyme Genetic Locus Function Substrate(s) Product(s)
PhnAB phnAB operon Anthranilate synthesis Chorismate Anthranilate nih.govresearchgate.net
KynA, KynB, KynU kyn pathway genes Anthranilate synthesis from tryptophan Tryptophan Anthranilate nih.govresearchgate.net
PqsA pqsABCDE operon Anthranilate activation Anthranilate, ATP, CoA Anthraniloyl-CoA nih.govasm.org
PqsD pqsABCDE operon Synthesis of PQS precursor Anthraniloyl-CoA, Malonyl-CoA/ACP 2-Aminobenzoylacetate (2-ABA) frontiersin.orgnih.govnih.gov
PqsBC pqsABCDE operon Condensation to form HHQ 2-Aminobenzoylacetate (2-ABA), Octanoyl-CoA 2-Heptyl-4-quinolone (HHQ) nih.govbeilstein-journals.org

| PqsH | pqsH gene | Hydroxylation of HHQ to PQS | 2-Heptyl-4-quinolone (HHQ) | 2-Heptyl-3-hydroxy-3H-quinolin-4-one (PQS) cam.ac.ukfrontiersin.org |

Hydroxylation by Monooxygenase PqsH from HHQ to PQS

The terminal step in the biosynthesis of 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), also known as the Pseudomonas quinolone signal, is the hydroxylation of its immediate precursor, 2-heptyl-4-quinolone (HHQ) nih.govnih.govcam.ac.ukresearchgate.netnih.gov. This critical conversion is catalyzed by the enzyme PqsH, a flavin-dependent monooxygenase nih.govnih.govnih.gov. The pqsH gene, which encodes this enzyme, is located separately in the genome from the main pqsABCDE operon nih.govcam.ac.uk.

The enzymatic reaction requires three substrates: HHQ, NADH, and molecular oxygen nih.govnih.gov. PqsH hydroxylates HHQ at the C3 position of the quinolone ring to produce PQS frontiersin.org. Consequently, a mutant in the pqsH gene is unable to produce PQS but still accumulates other alkyl-quinolones (AQs), including HHQ nih.govfrontiersin.org. Structure-function analyses have revealed that the activity of PqsH is sensitive to the length of the alkyl side chain of its substrate, with the highest activity observed for alkyl chains containing seven or nine carbons nih.govnih.gov. This reaction is a key control point, as it is directly dependent on the availability of oxygen, linking PQS production to the respiratory status of the bacterial cell nih.govnih.gov.

Table 1: PqsH Enzymatic Reaction

Enzyme Substrates Product Function
PqsH (Monooxygenase) 2-heptyl-4-quinolone (HHQ), NADH, Oxygen 2-heptyl-3-hydroxy-4-quinolone (PQS) Catalyzes the final step of PQS biosynthesis nih.govnih.govnih.gov.

Contribution of PqsE to AQ Biosynthesis and Virulence

PqsE is a multifaceted protein encoded by the last gene of the pqsABCDE operon researchgate.netasm.org. While it is part of the AQ biosynthetic operon, PqsE is not essential for the synthesis of HHQ or PQS asm.orgnih.gov. This is because its enzymatic function as a thioesterase, which involves hydrolyzing the biosynthetic intermediate 2-aminobenzoylacetyl-coenzyme A to form 2-aminobenzoylacetate, can be compensated for by other broad-specificity thioesterases like TesB frontiersin.orgresearchgate.netnih.gov. Therefore, a pqsE deletion mutant can still produce AQs frontiersin.orgnih.govresearchgate.net.

Despite being dispensable for AQ biosynthesis, PqsE plays a crucial role in regulating the expression of numerous virulence factors, including pyocyanin (B1662382), elastase, and rhamnolipids, as well as in biofilm maturation nih.govresearchgate.net. This regulatory function is independent of its thioesterase activity and its contribution to AQ biosynthesis frontiersin.orgnih.govfrontiersin.org. PqsE's activity is linked to the Rhl quorum sensing system, acting in synergy with the transcriptional regulator RhlR to control gene expression nih.govnih.govacs.org. PqsE can activate PQS-controlled genes even in the absence of PqsR and PQS, highlighting its distinct regulatory role within the complex quorum-sensing network asm.orgfrontiersin.org.

Intermediates in the PQS Biosynthetic Pathway (e.g., 2-heptyl-4-quinolone (HHQ))

The biosynthesis of PQS involves several key intermediates, with 2-heptyl-4-quinolone (HHQ) being the direct and most significant precursor nih.govcam.ac.ukresearchgate.netnih.gov. The synthesis of HHQ from anthranilic acid requires the protein products of the pqsABCD genes, which are part of the pqsABCDE operon, and the phnAB operon nih.govnih.govcam.ac.ukresearchgate.net. The PqsABCD enzymes are believed to catalyze the condensation of anthraniloyl-CoA with a β-keto fatty acid to form HHQ nih.govresearchgate.net.

HHQ is not merely a passive intermediate; it is a functional signal molecule in its own right nih.gov. It can be transferred between P. aeruginosa cells and acts as a co-inducer for the transcriptional regulator PqsR (MvfR), although it is about 100-fold less potent than PQS in this role frontiersin.orgasm.orgasm.org. By activating PqsR, HHQ participates in a positive feedback loop that enhances the transcription of the pqsABCDE operon, thereby increasing the production of AQs nih.govplos.org. HHQ also has distinct regulatory roles, such as repressing swarming motility by positively regulating phenazine (B1670421) production nih.govcam.ac.uk.

Regulatory Mechanisms of PQS Biosynthesis

The production of PQS is tightly controlled by a complex network of regulatory mechanisms that integrate various cellular signals to ensure its synthesis is coordinated with bacterial population density and environmental conditions nih.gov.

Positive Feedback Loop via PqsR (MvfR)

A central feature of PQS biosynthesis regulation is a positive autoregulatory feedback loop mediated by the LysR-type transcriptional regulator PqsR, also known as MvfR researchgate.netasm.orgoup.com. PqsR directly controls the expression of the pqsABCDE operon by binding to its promoter region frontiersin.orgplos.org. The activity of PqsR is dependent on the binding of its co-inducers, HHQ and PQS asm.orgoup.com.

Both HHQ and PQS can bind to and activate PqsR, but PQS does so with significantly higher avidity and is a much more potent activator frontiersin.org. This binding event triggers PqsR to activate the transcription of the pqsABCDE operon, leading to increased production of the enzymes responsible for AQ synthesis researchgate.netfrontiersin.orgplos.org. This, in turn, leads to higher levels of HHQ and PQS, creating a robust positive feedback loop that rapidly amplifies quinolone signal production once a threshold concentration is reached asm.orgplos.org.

Influence of Las and Rhl Quorum Sensing Systems on PQS Production

The PQS quorum sensing system is intricately integrated within the broader quorum sensing hierarchy of P. aeruginosa, which also includes the las and rhl systems nih.govaip.orgresearchgate.net. The las system, which responds to the N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) signal, is generally considered to be at the top of this hierarchy asm.orgresearchgate.net. The transcriptional regulator of the las system, LasR, positively regulates the expression of pqsR and pqsH frontiersin.orgasm.org. This places PQS production under the direct control of the las system, linking it to the primary cell-density sensing mechanism nih.govnih.gov.

The PQS system, in turn, provides a link between the las and rhl systems nih.gov. PQS has been shown to positively induce the transcription of rhlI, the autoinducer synthase for the rhl system's signal, N-butyryl-L-homoserine lactone (C4-HSL) nih.gov. Conversely, the rhl system can negatively impact PQS production asm.orgasm.orgnih.gov. This complex crosstalk allows for the fine-tuning of virulence gene expression in response to multiple signaling inputs asm.orgnih.gov.

Table 2: Quorum Sensing System Interactions

System Regulator Signal Molecule Influence on PQS System
Las LasR 3-oxo-C12-HSL Positively regulates pqsR and pqsH transcription frontiersin.orgasm.orgasm.org.
Rhl RhlR C4-HSL Negatively regulates PQS production asm.orgnih.gov. PQS positively regulates rhlI nih.gov.
PQS PqsR (MvfR) PQS, HHQ Engages in a positive feedback loop; links las and rhl systems asm.orgnih.gov.

Modulation by Oxygen Levels

The biosynthesis of PQS is directly modulated by the availability of molecular oxygen nih.govnih.gov. The final enzymatic step, the conversion of HHQ to PQS by the monooxygenase PqsH, is strictly oxygen-dependent nih.govnih.govfrontiersin.org. As a result, PQS and PQS-controlled virulence factors are not produced by P. aeruginosa under anaerobic (anoxic) conditions nih.govnih.govresearchgate.net.

Interestingly, research has shown that when anaerobic P. aeruginosa cultures are introduced to oxygen, they can rapidly produce PQS even without new protein synthesis nih.govnih.gov. This indicates that the enzyme PqsH and the substrate HHQ are already present in the cells, and oxygen is the sole limiting factor for the reaction nih.govnih.gov. This mechanism allows the bacterium to be "poised" to immediately activate PQS-dependent pathways upon encountering an aerobic environment, suggesting PqsH acts as a biochemical regulator that senses oxygen availability nih.govnih.govresearchgate.net.

Molecular Mechanisms of Pqs Action in Quorum Sensing

PQS as an Autoinducer and its Interaction with Transcriptional Regulators

PQS functions as an autoinducer, a signaling molecule that, upon reaching a certain concentration, triggers a coordinated response in the bacterial population. researchgate.netabcam.com This process is central to quorum sensing, allowing bacteria to synchronize gene expression with population density. abcam.com The primary intracellular receptor for PQS is the LysR-type transcriptional regulator (LTTR) known as PqsR, or MvfR (Multiple Virulence Factor Regulator). nih.govresearchgate.netresearchgate.net

The interaction between PQS and its cognate receptor, PqsR, is a critical step in the activation of the PQS signaling pathway. researchgate.netresearchgate.net PqsR is a protein with distinct domains for ligand binding and DNA binding. researchgate.netresearchgate.net Both PQS and its immediate precursor, 2-heptyl-4-quinolone (HHQ), can bind to and activate PqsR. nih.govresearchgate.netacs.org However, PQS generally exhibits a higher binding affinity for the receptor. asm.org

The binding of these alkyl-quinolone molecules occurs within a specific hydrophobic pocket of the PqsR protein. researchgate.net Structural analyses have revealed the key residues involved in this interaction. For instance, the quinolone ring of the ligand is buried deep within one pocket, while the alkyl chain occupies a more accessible surface pocket. researchgate.net This binding event is a prerequisite for the subsequent conformational changes that lead to the activation of PqsR as a transcriptional regulator. researchgate.netresearchgate.net

Upon binding of an agonist like PQS or HHQ, the PqsR protein undergoes significant conformational changes. researchgate.netresearchgate.net These changes are essential for its activation and subsequent ability to bind to specific promoter regions on the bacterial DNA. researchgate.net The binding of the ligand induces a rotation in key amino acid side chains, such as Thr265, leading to subtle but critical shifts in the protein's structure. researchgate.net These structural alterations are thought to properly position the DNA-binding domains of the PqsR protein, enabling it to interact effectively with target gene promoters and modulate their expression. researchgate.net This activation mechanism allows PqsR to act as a transcriptional activator, initiating a cascade of gene expression that constitutes the PQS response.

Gene Expression Regulation by PQS

The activation of the PQS signaling pathway leads to the differential regulation of a large number of genes in P. aeruginosa, estimated to be up to 12% of its genome. frontiersin.org This regulation occurs through both PqsR-dependent and PqsR-independent mechanisms, affecting a wide array of cellular functions. frontiersin.orgnih.gov

Upon activation by PQS or HHQ, PqsR binds to the promoter of the pqsABCDE operon, creating a positive feedback loop that amplifies PQS production. nih.govresearchgate.net Beyond its own synthesis, the PQS-PqsR complex regulates genes involved in the production of virulence factors. researchgate.netnih.gov For example, the production of pyocyanin (B1662382), a toxic pigment, is under the control of all three major quorum sensing systems, including PQS. nih.gov

The PQS system also influences the expression of genes related to iron acquisition. frontiersin.orgmdpi.com PQS itself is a potent iron chelator, and its presence can trigger an iron-starvation response, leading to the upregulation of genes for siderophore biosynthesis, such as those for pyoverdine and pyochelin. frontiersin.org

Furthermore, the PQS system, and particularly the effector protein PqsE, plays a significant role in regulating biofilm formation and the production of extracellular virulence factors. nih.govresearchgate.netnih.gov PqsE can act independently of PQS and PqsR to control a distinct set of genes, adding another layer of complexity to the regulatory network. nih.govresearchgate.net

Examples of Genes and Phenotypes Regulated by the PQS System
Gene/PhenotypeFunctionRegulation by PQSReference
pqsABCDEPQS BiosynthesisPositive (via PqsR) nih.govresearchgate.net
Pyocyanin ProductionVirulence Factor (Toxin)Positive nih.gov
Pyoverdine & Pyochelin GenesIron Acquisition (Siderophores)Positive frontiersin.orgmdpi.com
Biofilm FormationCommunity BehaviorPositive (via PqsE) nih.govresearchgate.netnih.gov
Lectin & Hydrogen Cyanide ProductionVirulence FactorsPositive (via MvfR) frontiersin.org

Induction of Virulence Gene Expression (e.g., lasB, rhlI)

PQS plays a crucial role in modulating the expression of key virulence genes in P. aeruginosa. Its influence extends to the transcriptional regulation of genes within the established las and rhl QS systems. Research has demonstrated that PQS directly or indirectly induces the transcription of rhlI, the autoinducer synthase gene responsible for producing the C4-HSL signal molecule. nih.govnih.gov This induction of rhlI effectively amplifies the rhl system response.

Furthermore, PQS has a significant impact on the expression of the elastase-encoding gene, lasB, a major virulence factor. nih.gov The regulation of lasB is complex, involving cooperative effects from both PQS and the C4-HSL signal produced by RhlI. nih.gov This indicates that the full induction of elastase activity is dependent on the interplay between the PQS and rhl signaling pathways. While PQS can induce lasB expression, its ability to do so is contingent on the presence of a functional RhlR, the transcriptional regulator that binds C4-HSL. nih.gov This dependency underscores the role of PQS as a signal that integrates inputs to fine-tune the expression of virulence factors. Studies have also noted that PQS has a lesser inductive effect on the expression of the transcriptional regulator genes rhlR and lasR. nih.govnih.gov

Regulation of Secondary Metabolite Production (e.g., Pyocyanin, Rhamnolipids)

The PQS signaling pathway is a central regulator of various secondary metabolites associated with P. aeruginosa pathogenicity, most notably pyocyanin and rhamnolipids. oup.com Pyocyanin is a blue-green phenazine (B1670421) pigment with redox-active properties that contributes to oxidative stress in host cells, while rhamnolipids are biosurfactants essential for motility and biofilm dynamics. plos.orgnih.gov

The production of both pyocyanin and rhamnolipids is positively regulated by the PQS system. oup.comnih.gov This regulation is intricately linked with the rhl system, as the expression of genes for pyocyanin (e.g., phz operons) and rhamnolipid synthesis (e.g., rhlA, rhlB) is largely dependent on the RhlR regulator. nih.govnih.gov The protein PqsE, which is encoded in the pqsA-E operon, is particularly important. biorxiv.org PqsE can activate the production of pyocyanin and rhamnolipids even in the absence of PQS and its primary receptor PqsR, but this action requires a functional RhlR. nih.gov This suggests PqsE enhances the activity of the rhl system, thereby controlling the output of these secondary metabolites. nih.govnih.gov For instance, the overexpression of PqsE has been shown to stimulate a significant increase in the production of pyocyanin and rhamnolipids. plos.orgnih.gov

Molecule Regulatory Effect of PQS System Key Genes/Regulators Involved
Pyocyanin Positive regulation; induction of productionpqsE, rhlR, phz operons
Rhamnolipids Positive regulation; induction of productionpqsE, rhlR, rhlA, rhlB
Elastase (LasB) Positive regulation; cooperative inductionrhlI, rhlR

Impact on Biofilm Formation and Dispersal

PQS has a multifaceted role in the lifecycle of P. aeruginosa biofilms, which are structured communities of bacteria encased in a self-produced matrix. While PQS is involved in the development of biofilm architecture, its most pronounced role is in the active process of biofilm dispersal. nih.govnih.gov

During the maturation phase of biofilms, PQS can mediate cell death and the release of extracellular DNA (eDNA), which contributes to the structural integrity of the biofilm. nih.gov However, as the biofilm ages or faces nutrient limitations, PQS production becomes significantly elevated, signaling a shift towards dispersal. nih.gov This process allows planktonic cells to escape the biofilm and colonize new sites. microbiologiaitalia.it

The mechanism of PQS-induced dispersal is linked to the generation of outer membrane vesicles (OMVs). nih.gov PQS intercalates into the outer membrane, inducing curvature and the release of OMVs packed with cargo, including enzymes capable of degrading components of the biofilm's extracellular polymeric substance (EPS) matrix. nih.gov Mutants unable to synthesize PQS show a significant impairment in their ability to disperse, a phenotype that can be rescued by the external addition of PQS. nih.gov Therefore, PQS acts as a critical trigger, converting a sessile, protected biofilm community into a population of motile, dispersing cells. nih.govnih.gov

Biological Functions and Roles of 2 Heptyl 3 Hydroxy 3h Quinolin 4 One

Role in Virulence Factor Regulation and Pathogenesis

PQS is a key regulator in the intricate hierarchy of quorum sensing, linking the las and rhl systems and controlling the expression of numerous virulence genes essential for the pathogenicity of P. aeruginosa. dartmouth.eduplos.org The production of PQS is required for full virulence in various infection models, highlighting its importance in the bacterium's ability to cause disease. mdpi.com

Elastase Production

2-Heptyl-3-hydroxy-3H-quinolin-4-one positively regulates the production of elastase, a major virulence factor that contributes to tissue damage during infections. dartmouth.edu It achieves this by increasing the expression of the lasB gene, which encodes for the elastase enzyme. nih.gov Research has demonstrated a clear dose-dependent relationship between PQS concentration and elastase production. nih.gov

Parameter Value Description
Target GenelasBEncodes the virulence factor elastase.
Effect of PQSUpregulationPQS increases the expression of the lasB gene. nih.gov
EC50~30 µMThe half maximal effective concentration of PQS required to induce lasB expression in a reporter cell assay. nih.gov

This regulatory function underscores the role of PQS in orchestrating the production of factors that enable the bacterium to evade the host immune response and establish infections. foliamedica.bg

Lectin Production (e.g., PA-IL)

The synthesis of certain lectins, which are carbohydrate-binding proteins involved in cell adhesion and cytotoxicity, is also under the control of the PQS signaling pathway. dartmouth.edunih.gov Specifically, this compound has been shown to increase the secretion of the galactophilic lectin PA-IL. nih.gov The regulation of lectins like PA-IL is part of the broader control exerted by the quorum-sensing network, including the rhl system, which is influenced by PQS. nih.govnih.gov

Virulence Factor Regulated by PQS Observed Effect
PA-IL (LecA)YesIncreased secretion at a PQS concentration of 60 µM. nih.gov
PA-IIL (LecB)YesProduction is dependent on the rhl locus, which is influenced by PQS signaling. nih.gov

The PQS-mediated control of lectin production is another facet of its role in coordinating the expression of virulence factors that contribute to the pathogenesis of P. aeruginosa infections. plos.org

Exotoxin A Secretion

The regulation of Exotoxin A (ETA), a potent toxin that inhibits host protein synthesis, is multifactorial and primarily controlled by iron availability. researchgate.netresearchgate.net While a direct regulatory link between PQS and the toxA gene is not firmly established, PQS likely exerts an indirect influence on its secretion. researchgate.net The expression of toxA is dependent on the iron-starvation sigma factor PvdS. researchgate.netdartmouth.edu Given that PQS has significant iron-chelating properties, it can induce a state of iron limitation within the bacterial cell. wikipedia.org This iron-starvation response triggered by PQS can, in turn, lead to the activation of PvdS and subsequently enhance the expression of toxA. researchgate.net Therefore, the role of PQS in Exotoxin A secretion is thought to be mediated through its impact on iron homeostasis.

Iron Acquisition and Chelation Activities

Iron is an essential nutrient for bacterial survival and pathogenesis, and P. aeruginosa has developed sophisticated systems to acquire it from the host environment. This compound plays a dual role in this process, acting not only as a signaling molecule but also directly participating in iron acquisition through chelation. wikipedia.org

Interaction with Pyochelin and Pyoverdine Siderophores

PQS is involved in the regulation of the two primary siderophores produced by P. aeruginosa: pyoverdine and pyochelin. By chelating iron, PQS can create an iron-deficient environment, which signals the bacterium to upregulate the biosynthesis of these high-affinity iron scavengers. This response helps the bacterium to efficiently acquire iron from the host.

Furthermore, recent studies have revealed a more intricate relationship, suggesting that PQS and the siderophore pyochelin may share components of their transport systems for iron uptake. The PQS-Fe³⁺ complex can be recognized by the pyochelin receptor FptA, and its transport across the inner membrane involves transporters also used by pyochelin, such as FptX, PchHI, and FepBCDG.

Siderophore Interaction with PQS Mechanism
PyoverdineUpregulation of biosynthesisPQS-induced iron starvation triggers increased pyoverdine production.
PyochelinUpregulation of biosynthesis and shared transportPQS-induced iron starvation increases pyochelin production. The PQS-Fe³⁺ complex utilizes the pyochelin outer membrane receptor (FptA) and inner membrane transporters for cellular uptake.

This interplay demonstrates a coordinated strategy where the signaling molecule PQS not only regulates but also functionally cooperates with siderophore systems to ensure an adequate supply of iron.

Direct Iron Chelation

Beyond its regulatory functions, this compound possesses intrinsic iron-chelating activity. nih.govwikipedia.org The 3-hydroxy-4-quinolone structure enables it to bind ferric iron (Fe³⁺) with high affinity, forming a stable complex. researchgate.net This direct chelation serves multiple purposes. It can sequester iron from the environment, making it available for the bacterium. The stoichiometry of the PQS-iron complex is typically three PQS molecules to one ferric ion. This activity is potent enough to reduce iron levels in growth media and trigger a global transcriptional response in P. aeruginosa that mimics iron starvation. nih.govwikipedia.org

Compound Chelation Activity Effect
This compoundDirect Fe³⁺ chelationReduces available iron in the environment and forms a PQS-Fe³⁺ complex that can be taken up by the bacterium. nih.govwikipedia.org

This direct chemical interaction with iron places PQS at the center of iron homeostasis, influencing both virulence and survival. wikipedia.org

Influence on Iron Levels in Growth Media

PQS exerts a significant influence on the availability of iron in the surrounding environment through its potent iron-chelating activity. nih.govregionh.dkregionh.dk It specifically chelates ferric iron (Fe³⁺), effectively sequestering it from the growth media. nih.govfrontiersin.org This action mimics a state of iron starvation for the bacteria. nih.govfrontiersin.org

The iron-chelating property of PQS is not for direct iron delivery to the bacterial cell, distinguishing it from siderophores. nih.gov Instead, it functions as an "iron trap," accumulating the chelated iron in the cell envelope and within outer membrane vesicles. rsc.org This sequestration of iron by PQS triggers an iron starvation response in P. aeruginosa. rsc.org Consequently, the bacterium upregulates the expression of genes responsible for the biosynthesis of its own siderophores, namely pyoverdine and pyochelin, to actively scavenge for more iron. nih.govfrontiersin.orgmdpi.com The global transcriptional profile of P. aeruginosa in response to PQS shows a marked upregulation of genes involved in iron acquisition. nih.gov

FeatureDescription
Mechanism Chelates ferric iron (Fe³⁺) in the growth media. nih.govfrontiersin.org
Function Acts as an iron trap, not a direct iron delivery siderophore. nih.govrsc.org
Bacterial Response Induces an iron starvation response. frontiersin.orgrsc.org
Gene Regulation Upregulates genes for pyoverdine and pyochelin biosynthesis. nih.govfrontiersin.orgmdpi.com
Overall Effect Modulates iron availability, prompting active iron acquisition by the bacterium. nih.gov

In addition to iron, recent studies suggest PQS may also bind to other metal ions, including aluminum (Al³⁺), molybdate (B1676688) (MoO₄³⁻), and vanadate (B1173111) (VO₄³⁻), indicating a more complex role in the metal ion homeostasis of P. aeruginosa than previously understood. rsc.org

Modulation of Host-Microbe Interactions

PQS plays a pivotal role in manipulating the host's cellular and immune responses, thereby influencing the dynamic of infection. nih.gov Its activities range from modulating the immune system to inducing direct toxicity in host cells and interfering with crucial signaling pathways. nih.govnih.gov

PQS exhibits significant immunomodulatory effects, primarily by suppressing the host's innate immune responses. nih.govnih.gov It has been shown to down-regulate the innate immune system by hindering key signaling pathways, including the nuclear factor-κB (NF-κB) and hypoxia-inducible factor 1 (HIF-1) pathways. nih.govfrontiersin.orgnih.gov This interference with NF-κB signaling prevents the binding of this transcription factor to its target DNA, thereby reducing the expression of innate cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov

Furthermore, PQS can suppress the proliferation of human peripheral blood mononuclear cells (hPBMCs) and inhibit the production of interleukin-2 (B1167480) (IL-2). nih.gov In dendritic cells, it hinders the generation of interleukin-12 (B1171171) (IL-12), which in turn reduces T-cell proliferation and the effectiveness of the adaptive immune defense. nih.gov Conversely, PQS has also been observed to stimulate neutrophil chemotaxis. nih.govnih.gov These varied effects demonstrate the complex role of PQS in dysregulating the host immune reaction during an infection, which may provide a survival advantage for the bacteria. nih.gov

Target Cell/SystemEffect of PQS
Innate Immune System Down-regulates response via NF-κB and HIF-1 pathways. nih.govfrontiersin.orgnih.gov
Human PBMCs Suppresses cell proliferation and IL-2 liberation. nih.gov
Dendritic Cells Hinders IL-12 generation, reducing T-cell proliferation. nih.gov
Neutrophils Stimulates chemotaxis. nih.govnih.gov

PQS is directly toxic to host cells, particularly lung epithelial cells. nih.govresearchgate.net A primary mechanism of this cytotoxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govresearchgate.net The increase in ROS can lead to cellular damage and subsequently trigger apoptosis, or programmed cell death. nih.gov

Studies have demonstrated that PQS induces early apoptosis in lung epithelial cells in a dose-dependent manner. nih.gov This effect is observed in both A549 lung epithelial cell lines and primary normal human bronchial epithelial (NHBE) cells. nih.gov However, the same apoptotic effect was not observed in macrophage cell lines, suggesting a degree of cell-type specificity in PQS-mediated cytotoxicity. nih.gov

Cell TypePQS-Induced EffectMechanism
Lung Epithelial Cells (A549, NHBE) Induces early apoptosis. nih.govGeneration of Reactive Oxygen Species (ROS). nih.govresearchgate.net
Macrophage Cell Lines (J774A.1) No significant change in apoptosis. nih.govN/A

PQS actively interferes with host cell signal transduction to manipulate cellular responses to infection. frontiersin.orgnih.gov A key target is the NF-κB signaling pathway, which is central to the inflammatory and immune response. nih.gov PQS, along with its precursor 2-heptyl-4-quinolone (HHQ), inhibits NF-κB activity, leading to reduced expression of its target genes. nih.gov This suppression of the host's primary defense signaling pathway facilitates immune evasion. nih.gov

In addition to the NF-κB pathway, PQS has been shown to hinder the hypoxia-inducible factor 1 (HIF-1) signaling pathway. nih.govfrontiersin.org PQS also interacts with the mitogen-activated protein kinase (MAPK) pathway. Specifically, it stimulates neutrophil chemotaxis through the activation of p38 MAPkinase. nih.govfrontiersin.org This suggests that PQS can selectively activate certain host signaling pathways to the bacterium's advantage, such as recruiting neutrophils which may have impaired bactericidal functions due to other PQS effects.

Host Signaling PathwayEffect of PQSConsequence
Nuclear Factor-κB (NF-κB) Inhibits activity. frontiersin.orgnih.govSuppression of innate immune and inflammatory responses. nih.gov
Hypoxia-Inducible Factor 1 (HIF-1) Hinders pathway. nih.govfrontiersin.orgDysregulation of host response to hypoxia.
p38 Mitogen-Activated Protein Kinase (MAPK) Activates pathway in neutrophils. nih.govfrontiersin.orgStimulation of neutrophil chemotaxis. nih.gov

Role in Membrane Vesicle Production and Intercellular Transport

PQS is intrinsically linked to the biogenesis and function of outer membrane vesicles (OMVs) in P. aeruginosa. asm.orgnih.gov OMVs are nanoscale, spherical structures derived from the outer membrane of Gram-negative bacteria that serve as a crucial system for intercellular transport. asm.org They are utilized to deliver a wide range of cargo, including cell-to-cell communication signals, toxins, and enzymes. asm.orgmdpi.com

PQS plays a direct, physical role in stimulating the formation of these vesicles. nih.govnih.gov Due to its hydrophobic nature, PQS preferentially intercalates into the outer leaflet of the bacterial outer membrane. mdpi.commdpi.com This accumulation causes an expansion of the outer leaflet relative to the inner leaflet, inducing membrane curvature and ultimately leading to the budding off of OMVs. asm.orgmdpi.com PQS biosynthetic mutants produce significantly fewer OMVs, and the addition of exogenous PQS can restore OMV production. nih.gov

ProcessRole of PQS
OMV Biogenesis Induces formation by intercalating into the outer membrane, causing curvature. asm.orgnih.govmdpi.com
Intercellular Transport PQS is packaged into OMVs, which serve as its transport vehicle. mdpi.comoup.com
Virulence Factor Delivery PQS-induced OMVs transport various virulence factors to other bacterial and host cells. asm.org

Contributions to Bacterial Stress Tolerance and Survival

PQS plays a complex and dual role in the bacterial response to environmental stress, ultimately contributing to the survival and adaptation of the P. aeruginosa population. plos.orgnih.gov On one hand, PQS acts as a pro-oxidant, sensitizing the bacteria to oxidative stress and various antibiotics. frontiersin.orgplos.org This can lead to cell lysis and DNA release in a subset of the population. frontiersin.org

Aspect of Stress ResponseRole of PQSOutcome for Bacterial Population
Pro-oxidant Activity Sensitizes bacteria to oxidative stress and antibiotics. frontiersin.orgplos.orgElimination of weaker or damaged cells. plos.org
Anti-oxidant Response Induces a protective anti-stress response. plos.orgnih.govPromotes survival of the fittest members. plos.org
Population Structuring Fragments population into less and more tolerant members. plos.orgEnhances overall population adaptation and survival. nih.gov
Warning Signal Repels swarms from sources of stress. nih.govPhysical avoidance of harmful conditions. nih.gov

Interspecies Communication and Ecological Roles of this compound

This compound, also known as the Pseudomonas quinolone signal (PQS), plays a crucial role that extends beyond intraspecies communication within Pseudomonas aeruginosa. wikipedia.org This signaling molecule is a key mediator in interspecies and interkingdom interactions, influencing the behavior and survival of a wide range of microorganisms in shared ecological niches. frontiersin.org Its functions contribute significantly to shaping microbial community structures and impacting biogeochemical processes. plos.orgnih.gov

The influence of PQS on other species is multifaceted, often exerting an antagonistic effect that enhances the competitiveness of P. aeruginosa. This is achieved through various mechanisms, including growth inhibition, modulation of biofilm formation, and interference with essential metabolic processes. researchgate.netresearchgate.net The ecological roles of PQS are therefore complex, positioning it as a pivotal factor in microbial ecology.

Detailed research has revealed specific interactions between PQS and various microorganisms, highlighting its significance in polymicrobial environments. These interactions are often reciprocal, with other organisms also producing signaling molecules that can, in turn, affect PQS production and signaling in P. aeruginosa. oup.comnih.gov

One of the primary mechanisms through which PQS exerts its influence on other species is through its iron-chelating activity. nih.govresearchgate.net By sequestering iron, an essential nutrient for most microorganisms, PQS can create an iron-limited environment, thereby inhibiting the growth of competitors. researchgate.netresearchgate.net Additionally, PQS has been shown to induce oxidative stress in other bacteria, further contributing to its antimicrobial activity. plos.org

The following table summarizes the observed effects of this compound on various microorganisms, based on published research findings.

Target OrganismType of OrganismObserved Effects of this compound
Candida albicans Eukaryotic FungusRepression of biofilm formation. nih.gov
Pseudomonas stutzeri Gram-negative BacteriumGrowth inhibition. researchgate.net
Comamonas terrigena Gram-negative BacteriumGrowth inhibition. researchgate.net
Delftia acidovorans Gram-negative BacteriumGrowth inhibition. researchgate.net
Escherichia coli Gram-negative BacteriumGrowth inhibition. researchgate.net
Pseudomonas putida Gram-negative BacteriumGrowth inhibition. researchgate.net
Staphylococcus aureus Gram-positive BacteriumGrowth inhibition. researchgate.net
Bacillus cereus Gram-positive BacteriumInhibitory effect. researchgate.net
Stenotrophomonas species Gram-negative BacteriumInhibitory effect. researchgate.net

In addition to its direct antagonistic effects, PQS plays a broader ecological role by influencing key biogeochemical cycles. For instance, PQS has been found to regulate denitrification in P. aeruginosa, a crucial process in the global nitrogen cycle. nih.gov This regulation is primarily achieved through the iron-chelating property of PQS, which can impact the activity of denitrifying enzymes. nih.gov This finding suggests that PQS can have far-reaching effects on ecosystem functioning beyond the immediate microbial community.

The interaction between P. aeruginosa and the opportunistic pathogenic yeast Candida albicans provides a well-studied example of interkingdom communication mediated by PQS. PQS and its precursor, 2-heptyl-4-quinolone (HHQ), have been shown to repress biofilm formation in C. albicans. nih.gov This interaction is not one-sided; C. albicans produces the quorum-sensing molecule farnesol, which in turn can inhibit the production of PQS in P. aeruginosa. oup.comnih.gov This reciprocal signaling highlights the complex chemical dialogue that occurs in mixed-species infections and environments.

Synthetic Methodologies and Analog Development

Chemical Synthesis Pathways for 2-Heptyl-3-hydroxy-3H-quinolin-4-one

The laboratory synthesis of this compound (PQS) is pivotal for enabling detailed biological and structure-activity relationship studies. Various synthetic routes have been developed, often focusing on efficiency and the ability to generate a diverse range of analogs.

Methods Involving HHQ as an Intermediate

A common strategy for the synthesis of PQS involves its immediate precursor, 2-heptyl-4-quinolone (HHQ). In the biological pathway, the enzyme PqsH, a monooxygenase, catalyzes the hydroxylation of HHQ at the 3-position to form PQS. nih.govnih.gov This transformation can be mimicked in chemical synthesis.

One established method involves the reaction of an appropriate anthranilic acid with a β-keto ester, followed by thermal cyclization to form the quinolone core of HHQ. Subsequent hydroxylation at the C3 position can then be achieved to yield PQS. This multi-step process allows for the introduction of various substituents on both the benzene (B151609) ring and the alkyl side chain, facilitating the creation of a library of PQS analogs.

Microwave and Flow Syntheses

To improve the efficiency of PQS synthesis, modern techniques such as microwave-assisted and flow synthesis have been employed. nih.gov Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and purer products compared to conventional heating methods. nih.gov

A notable microwave-assisted procedure involves the reaction of anthranilic acids with α-chloro ketones. nih.gov This two-step synthesis begins with the formation of the α-chloro ketone, which is then reacted with the anthranilic acid under microwave conditions to furnish the desired 2-alkyl-4-quinolone product. nih.gov This method has been successfully applied to the synthesis of PQS and a variety of its analogs. nih.gov

Flow synthesis offers another advanced approach, providing advantages in terms of safety, scalability, and automation. While specific examples for PQS are less documented in readily available literature, the principles of flow chemistry are well-suited for the multi-step syntheses often required for complex molecules like PQS, suggesting its potential for future applications in this area.

Design and Synthesis of PQS Analogues

The development of PQS analogs is a key strategy for identifying compounds that can modulate the PQS quorum sensing system. These efforts are focused on creating molecules that can either mimic (agonists) or block (antagonists) the action of the natural signal, thereby offering potential therapeutic avenues.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the rational design of potent PQS analogs. nih.govyoutube.comacs.org These studies involve systematically modifying the chemical structure of the PQS molecule and evaluating the impact of these changes on its biological activity. youtube.com Key areas of modification include the alkyl chain at the 2-position, the hydroxyl group at the 3-position, and the aromatic quinolone core.

SAR studies have revealed that the length and branching of the alkyl chain significantly influence activity. Furthermore, modifications to the quinolone scaffold, such as the introduction of different substituents or the replacement of the quinolone ring system with other heterocyclic structures, have been explored to optimize potency and other pharmacological properties. nih.govdiva-portal.org

Table 1: Key Structural Modifications in PQS Analogs and their General Impact on Activity

Structural ModificationGeneral Impact on Activity
Alkyl Chain (C2-position) Chain length and branching are critical for binding to the PqsR receptor.
Substituents on the Aromatic Ring Introduction of halogens or other groups can modulate potency and pharmacokinetic properties. nih.gov
Replacement of the Quinolone Core Can lead to the discovery of novel scaffolds with improved antagonist or agonist activity. nih.govnih.gov

This table provides a generalized overview. Specific effects can vary depending on the exact nature and position of the modification.

Novel Quinolone and Quinazolinone Derivatives as Modulators

Research has expanded beyond direct PQS analogs to explore other chemical scaffolds that can modulate the PQS system. Notably, quinolone and quinazolinone derivatives have emerged as promising classes of PQS modulators. nih.govnih.govnih.govresearchgate.netresearchgate.net

Quinolone Derivatives: By modifying the quinoline (B57606) core, researchers have developed novel inhibitors of the PqsR receptor. These compounds often maintain some structural similarity to PQS but incorporate features designed to enhance binding affinity and antagonist activity. researchgate.net

Quinazolinone Derivatives: A particularly successful strategy has been the replacement of the quinolone core of PQS with a quinazolinone scaffold. nih.govnih.govresearchgate.net This has led to the discovery of potent PqsR antagonists. Molecular docking studies have shown that these quinazolinone analogs can bind effectively to the ligand-binding domain of PqsR, often mimicking the interactions of known antagonists. nih.gov Some of these novel quinazolinone derivatives have demonstrated significant inhibition of the PQS system and have shown promise in reducing virulence factor production and biofilm formation in P. aeruginosa. nih.govnih.govnih.gov

Table 2: Examples of Novel Quinolone and Quinazolinone PQS Modulators

Compound ClassMode of ActionKey Findings
Quinolone-based derivatives PqsR antagonismCan interrupt the PQS quorum sensing system and inhibit virulence factor production. researchgate.net
Quinazolinone analogues PqsR antagonismDisplay high inhibitory activity against the PQS system with some compounds showing low micromolar IC50 values. nih.govnih.gov
Thiazole-containing quinazolinones PqsR antagonismPotent inhibitors with IC50 values in the nanomolar range. researchgate.net

This table highlights some of the key findings for these classes of compounds.

Analytical Techniques for Pqs Detection and Quantification

High-Resolution Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental and isotopic composition of molecules with high precision. measurlabs.comnih.gov It is widely used for the structural elucidation and characterization of compounds like PQS. measurlabs.comnih.gov HRMS instruments, such as Orbitrap-based systems, can achieve the high resolving power necessary to obtain accurate mass assignments, which is critical for distinguishing PQS from other molecules in complex samples like bacterial culture extracts or clinical specimens. nih.gov For instance, a resolving power of 35,000 to 70,000 full width at half maximum (FWHM) has been demonstrated as necessary for accurate mass assignments in complex feed matrices. nih.gov The key advantage of HRMS is its ability to acquire high-resolution full-scan data, which allows for retrospective analysis of non-target compounds without needing to re-run the sample. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural characterization of organic molecules, including PQS. drugfuture.comarxiv.org NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. arxiv.orgencyclopedia.pub While widely recognized for structure elucidation, with proper experimental design, NMR can also be used for accurate quantitative measurements. drugfuture.com Techniques like 1H NMR and 13C NMR, along with two-dimensional methods like COSY and HSQC, can confirm the precise structure of PQS synthesized in the lab or isolated from biological sources. encyclopedia.pub

Table 1: Spectroscopic Data for PQS Characterization

TechniqueParameterObserved Value/ResultReference
High-Resolution Mass Spectrometry (HRMS)Precursor m/z [M+H]+260.165076 nih.gov
Tandem Mass Spectrometry (MS/MS)Major Fragment Ions (m/z)175.0631, 146.0597 nih.gov
UV SpectroscopyMaximum Absorbance (λmax)216, 251, 342 nm caymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the cornerstone methods for the quantitative profiling of PQS and related molecules in biological samples. nih.gov These techniques combine the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. mdpi.com LC-MS/MS methods, often using positive mode electrospray ionization, have been developed for the simultaneous and targeted quantification of both the N-acyl-L-homoserine lactone (AHL) and the 2-alkyl-4(1H)-quinolone (AQ) families of signaling molecules produced by P. aeruginosa. nih.gov

This approach allows researchers to obtain comprehensive profiles and concentrations of PQS, its precursor 2-heptyl-4(1H)-quinolone (HHQ), and other related compounds from a single sample. nih.govnih.gov The method has been successfully applied to study the effects of different growth media and mutations in quorum sensing synthase genes on the production of these signaling molecules. nih.gov The high sensitivity of modern LC-MS/MS systems enables the detection of PQS at very low concentrations, which is essential for studying its role in bacterial communication and as a potential biomarker. nih.gov

Bioassays and Reporter Strain Systems for Activity Assessment

While instrumental techniques provide structural and quantitative data, bioassays are essential for assessing the biological activity of PQS. These assays utilize reporter strains of bacteria that are genetically engineered to produce a measurable signal, such as light or color, in response to a specific signaling molecule.

A common reporter system for PQS involves a P. aeruginosa strain with a mutation in a PQS synthesis gene (pqsA) and containing a plasmid with a PQS-inducible promoter (like the pqsA promoter) fused to a reporter gene, such as lacZ (encoding β-galactosidase) or lux (encoding luciferase). nih.govresearchgate.net When PQS is present, it activates the promoter, leading to the expression of the reporter gene. The resulting enzyme activity or light production can be quantified to determine the concentration of active PQS. nih.govresearchgate.net For example, PQS has been shown to induce the lasB gene, which encodes the virulence factor elastase, with an EC₅₀ of approximately 30 µM in a reporter cell assay. caymanchem.com These bioassays are critical for screening extracts for PQS-like activity and for studying the structure-activity relationships of PQS analogs. nih.govnih.gov

Table 2: Examples of Reporter Strains for PQS Activity

Reporter StrainReporter GeneInducible PromoterApplicationReference
P. aeruginosa PAO-R1(pTS400)lacZlasBDetecting PQS-induced gene expression nih.gov
P. aeruginosa PAO1 ΔpqsA (pqsA'-lux)luxpqsAQuantifying PQS and its inactivation researchgate.net

Immunochemical Methods for Biomarker Assessment

Immunochemical methods, particularly the enzyme-linked immunosorbent assay (ELISA), offer a highly sensitive and specific approach for quantifying PQS, positioning it as a potential biomarker for P. aeruginosa infections. nih.govnih.gov This strategy involves developing polyclonal or monoclonal antibodies that specifically recognize and bind to the PQS molecule. nih.gov

To achieve this, a PQS hapten—a modified version of the PQS molecule containing a reactive group—is synthesized and conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). nih.govacs.org This conjugate is then used to immunize animals to produce antibodies against PQS. nih.gov A competitive ELISA format is typically used, where PQS in a sample competes with a PQS-protein conjugate coated on a microplate for binding to a limited amount of anti-PQS antibody. nih.govcsic.es The resulting signal is inversely proportional to the amount of PQS in the sample. This method has been shown to be robust and capable of quantifying PQS in complex biological media, such as bacterial culture supernatants, with a low limit of detection in the nanomolar range (e.g., 0.36 ± 0.14 nM). nih.govnih.gov Studies have found a correlation between PQS levels detected by ELISA and the infection status (acute vs. chronic) of clinical isolates, supporting the potential of PQS as a valuable biomarker. nih.govnih.gov

Therapeutic and Research Applications Targeting Pqs Signaling

Anti-virulence Strategies and Pathoblocker Development

A promising alternative to traditional antibiotics is the development of anti-virulence drugs, or "pathoblockers," which aim to disarm pathogens rather than kill them. nih.govnih.gov This approach is expected to exert less selective pressure, potentially reducing the development of drug resistance. nih.govnih.gov The PQS system is a prime target for such strategies because it controls a wide array of virulence factors. nih.govmdpi.com

A key strategy to disrupt PQS signaling is to inhibit the enzymes responsible for its synthesis. The pqsABCDE operon encodes the enzymatic machinery for producing PQS and its precursor, 2-heptyl-4-quinolone (HHQ). nih.govmdpi.com

PqsA: This enzyme catalyzes the first committed step in the biosynthesis pathway and is a primary target for inhibitors. Analogs of anthranilate, the substrate for PqsA, have been investigated as potential inhibitors.

PqsD: This enzyme is crucial for the condensation of anthraniloyl-CoA with malonyl-CoA. nih.gov Inhibitors targeting PqsD have been shown to effectively reduce the production of both HHQ and PQS, leading to a decrease in biofilm volume. nih.gov

PqsBC: This heterodimeric enzyme complex catalyzes the condensation of octanoyl-coenzyme A and 2-aminobenzoylacetate to form HHQ. nih.gov 2-aminoacetophenone (B1585202) has been identified as a natural competitive inhibitor of PqsBC. nih.gov

PqsE: As a key effector of the PQS system, PqsE is involved in upregulating virulence factors like pyocyanin (B1662382) and is considered an attractive target for pathoblockers. nih.gov

The transcriptional regulator PqsR, also known as MvfR, is the receptor for both PQS and HHQ. mdpi.comtandfonline.com Its activation is a critical step in the PQS signaling cascade. nih.gov Developing antagonists that block this receptor is a major focus of anti-virulence research. nih.govtandfonline.com These inhibitors often mimic the structure of the natural ligands, competitively binding to the ligand-binding pocket of PqsR and locking it in an inactive state. tandfonline.com This prevents the expression of numerous virulence genes, thereby reducing pathogenicity. tandfonline.com Research has shown that targeting PqsR can lead to more significant anti-virulence effects compared to inhibiting the biosynthetic enzymes. nih.gov Several classes of PqsR inhibitors have been developed, including quinazolinone derivatives and N-phenylbenzamides. tandfonline.comnih.gov

Table 1: Examples of PqsR Inhibitors and their Effects

Quorum quenching refers to the disruption of quorum sensing by inactivating the signaling molecules themselves. frontiersin.orgnih.gov This can be achieved through enzymatic degradation. nih.govmdpi.com For the PQS system, enzymes known as 3-hydroxy-4(1H)-quinolone 2,4-dioxygenases (HQDs) have been identified that can cleave and inactivate PQS. mdpi.com One such enzyme, HQD from Streptomyces bingchenggensis, has been shown to be stabilized by binding to outer membrane vesicles of P. aeruginosa, potentially enhancing its PQS degradation activity where the signal is concentrated. mdpi.com This strategy represents a direct method to dismantle the communication network. mdpi.com

Potential as a Biomarker for Pseudomonas aeruginosa Infections

The presence and concentration of PQS in clinical samples can serve as a valuable biomarker for diagnosing and monitoring P. aeruginosa infections. acs.orgfrontiersin.org Since the PQS system is a key regulator of virulence, its activity often correlates with the severity of an infection. frontiersin.org Studies have shown that PQS levels are significantly different in bacterial isolates from patients with acute versus chronic infections. frontiersin.org For example, in acute infections, quantifiable PQS levels can be detected much earlier in bacterial cultures compared to isolates from chronic infections. frontiersin.org This suggests that monitoring PQS could help in patient stratification and in understanding the progression of the disease. acs.orgfrontiersin.org Highly sensitive detection methods, such as enzyme-linked immunosorbent assays (ELISAs) and electrochemical sensors, have been developed to quantify PQS in complex biological matrices like serum and urine. acs.orgnih.gov

Use in Studying Bacterial Communication Systems

The PQS molecule and its associated signaling pathway serve as a significant model system for investigating the complexities of bacterial communication. sigmaaldrich.comabcam.com Its unique chemical structure as a quinolone, distinct from the more common acyl-homoserine lactone signals, offers a different paradigm for cell-to-cell signaling. mdpi.comoup.com Research on the PQS system provides insights into how bacteria integrate multiple signaling systems (Las, Rhl, and PQS) to create a hierarchical regulatory network that precisely controls gene expression in response to population density and environmental cues. mdpi.comfrontiersin.org Studying PQS helps to elucidate fundamental principles of how bacteria coordinate social behaviors, such as virulence and biofilm formation, which are crucial for their survival and pathogenicity. frontiersin.org

Influence on Antimicrobial Resistance and Tolerance

The PQS signaling system plays a role in the ability of P. aeruginosa to withstand antimicrobial treatments. nih.govnih.gov It contributes to both intrinsic resistance and tolerance, particularly through its regulation of biofilm formation. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which acts as a physical barrier to antibiotics and immune cells. nih.gov The PQS system is involved in the production of extracellular DNA, a key component of the biofilm matrix. nih.gov Furthermore, PQS signaling has been linked to the formation of persister cells, which are a subpopulation of dormant, antibiotic-tolerant cells that can survive high doses of antibiotics and repopulate after treatment ceases. nih.govnih.gov By controlling these defense mechanisms, the PQS system contributes to the challenge of eradicating chronic P. aeruginosa infections. nih.gov

Structural Biology and Ligand-Binding Studies of PQS Receptors

Understanding the three-dimensional structure of the Pseudomonas aeruginosa Quinolone Signal (PQS) receptor, PqsR (also known as MvfR), and how it interacts with its ligands is fundamental for the development of targeted therapeutics. PqsR is a member of the LysR-type transcriptional regulators (LTTRs), a large family of bacterial proteins that typically control a diverse set of genes involved in metabolism, virulence, and quorum sensing. nih.gov

Structurally, PqsR is composed of two main domains: an N-terminal DNA-binding domain (DBD) featuring a characteristic helix-turn-helix motif, and a C-terminal ligand-binding domain (LBD) that recognizes the PQS signal molecules. nih.govnih.gov These two domains are connected by a linker region. The full-length PqsR protein has proven difficult to express and crystallize. nih.gov Consequently, structural biology efforts have successfully focused on the soluble C-terminal ligand-binding domain (PqsR-LBD), which comprises approximately residues 91–319. nih.govosti.govnih.gov

The crystal structure of the PqsR-LBD revealed an unusually large and predominantly hydrophobic ligand-binding pocket. nih.govresearchgate.net This pocket is designed to accommodate the alkyl-quinolone (AQ) signaling molecules, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its direct precursor, 2-heptyl-4-hydroxyquinoline (HHQ). nih.govtandfonline.com

Ligand Recognition and Binding Affinity

Studies involving the co-crystallization of the PqsR-LBD with its native agonists have provided critical insights into ligand recognition. The crystal structure of the PqsR-LBD in complex with 2-nonyl-4-hydroxyquinoline (NHQ), a C9-congener of HHQ, demonstrated that the ligand is stabilized within the deep, hydrophobic pocket almost entirely through hydrophobic interactions. nih.govnih.gov The long alkyl chain of the ligand fits snugly into this greasy pocket.

Molecular docking and kinetic studies have further elucidated the binding specifics. Using Förster resonance energy transfer (FRET) fluorimetry, the dissociation constant (Kd) for the binding of PQS to the PqsR-LBD dimer was determined to be 1.2 ± 0.3 μM, with no evidence of cooperativity in the binding of two ligand molecules to the dimer. nih.gov It is suggested that PQS has a higher binding affinity for PqsR than HHQ, a difference attributed to the 3-hydroxyl group on the PQS molecule, which may form additional stabilizing interactions within the binding pocket. tandfonline.com

Key Amino Acid Residues for Ligand Interaction

Site-directed mutagenesis and computational modeling have identified several key amino acid residues within the PqsR-LBD that are crucial for ligand binding and receptor activation. nih.govresearchgate.net Mutations in these residues can significantly impair the ability of PqsR to respond to its native ligands.

Key residues identified as critical for the interaction with AQ agonists include:

Tyrosine-258 (Tyr258): Plays a significant role in the activation mechanism. researchgate.net

Isoleucine-236 (Ile236): Forms part of the hydrophobic pocket. researchgate.net

Leucine-208 (Leu208): Contributes to hydrophobic interactions with the ligand. researchgate.net

Glutamine-194 (Gln194): May form hydrogen bond interactions, particularly with antagonists. researchgate.net

The table below summarizes the effect of mutations in key residues on PqsR activity, demonstrating their importance in ligand recognition and signal transduction. plos.org

PqsR Mutant Residue Change Effect on pqsA Promoter Activity (% of Wild Type) Response to HHQ Response to PQS
Wild Type (WT)-100%++
L197ALeucine to Alanine~20%--
L207ALeucine to Alanine~10%--
I236AIsoleucine to Alanine~10%--
Y258FTyrosine to Phenylalanine~5%--
T265AThreonine to Alanine~60%+/-+/-
Data derived from studies on a P. aeruginosa ΔpqsR reporter strain. plos.org

Structural Basis of Antagonist Binding

The detailed structural knowledge of the PqsR-LBD has been instrumental in designing potent antagonists. A successful strategy has been the development of synthetic quinazolinone (QZN) analogues. nih.gov By making a simple isosteric exchange of the 3-hydroxyl group (OH) of the native agonist for an amino group (NH2), researchers effectively converted an agonist into an antagonist. nih.govresearchgate.net

The crystal structure of the PqsR-LBD in complex with a QZN antagonist revealed that the antagonist binds in the same pocket and adopts a similar orientation to the native agonist. nih.govnih.gov This competitive binding blocks the native ligand from accessing its receptor, thereby inhibiting the activation of the PQS signaling cascade. nih.gov This finding represented the first structural description of an LTTR-antagonist complex and provided a robust scaffold for the development of novel anti-virulence agents. nih.govnih.gov

Further research has led to the discovery of other classes of PqsR inhibitors, including those based on a thiazole (B1198619) scaffold. rcsb.orgrcsb.org Crystallographic studies of these inhibitors in complex with PqsR-LBD continue to guide the structure-based design of more potent and specific anti-PQS therapeutics.

The table below provides details of several published crystal structures of the PqsR ligand-binding domain, highlighting the different ligands studied.

PDB ID Ligand Resolution (Å) Description
6Q7U2-Heptyl-4-hydroxyquinoline (HHQ)3.14Complex with a native agonist precursor. rcsb.org
4JVI2-Nonyl-4-hydroxyquinoline (NHQ)2.10Complex with a native agonist. nih.gov
4JVG3-Amino-7-chloro-2-nonylquinazolin-4(3H)-one2.00Complex with a synthetic antagonist. nih.gov
7QA0Compound 1456 (Thiazole-based inhibitor)2.67Complex with a synthetic antagonist. rcsb.org
6Z17Thiazole-containing quinazolinone antagonist2.50Complex with a potent synthetic antagonist. rcsb.org

Future Directions and Emerging Research Avenues in the Study of 2 Heptyl 3 Hydroxy 4 1h Quinolone Pqs

The signaling molecule 2-heptyl-3-hydroxy-4(1H)-quinolone, commonly known as the Pseudomonas Quinolone Signal (PQS), is a cornerstone of the quorum-sensing (QS) network in Pseudomonas aeruginosa. While its role in regulating virulence factors is well-established, current research is venturing beyond this canonical function, opening up new frontiers in our understanding of its multifaceted activities. The future of PQS research lies in exploring its broader ecological and inter-kingdom signaling roles, which could pave the way for novel therapeutic strategies.

Q & A

Q. What are the key spectroscopic methods for characterizing 2-heptyl-3-hydroxy-3H-quinolin-4-one, and how are they applied?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the structure. For example, the quinolinone core and heptyl chain protons are identifiable via distinct chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm, hydroxyl protons at δ ~10–12 ppm) .
  • UV-Vis Spectroscopy: The compound exhibits absorption maxima (λmax) at 215, 251, 290, and 342 nm due to conjugated π-systems and hydroxyl groups, useful for purity assessment .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 260.164 (calculated for C₁₆H₂₁NO₂) .

Q. How is this compound synthesized with high purity?

Methodological Answer:

  • Microwave-Assisted Synthesis: A mixture of 2-aminophenyl precursors and indium(III) chloride catalyst under microwave irradiation (360 W, 5 min) yields the compound with 63% efficiency .
  • Purification: Recrystallization from CH₂Cl₂/di-isopropylether removes impurities. Purity ≥96% is confirmed via HPLC .

Q. What structural features are confirmed by X-ray crystallography?

Methodological Answer:

  • X-ray diffraction reveals a planar quinolinone core fused with a non-planar heptyl chain. The dihedral angle between aromatic rings is ~57.84°, and π-π stacking interactions (centroid distance: 3.94 Å) stabilize the crystal lattice . Hydrogen bonding (N–H⋯N, O–H⋯O) further consolidates the structure .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence the compound’s stability and reactivity?

Methodological Answer:

  • Graph Set Analysis: Hydrogen bonds (e.g., O–H⋯O, N–H⋯N) form R₂²(8) motifs, creating dimeric aggregates. These interactions are quantified using Etter’s formalism for predicting crystal packing .
  • π-π Stacking: Aromatic ring interactions (3.94 Å separation) enhance thermal stability. Computational tools like CrystalExplorer model these non-covalent forces .

Q. What role does this compound play in microbial quorum sensing, and how is this activity studied?

Methodological Answer:

  • Biological Function: As a Pseudomonas quorum-sensing signal (PQS), it regulates virulence factor production. Activity is assessed via gene knockout (lasR/rhlR mutants) and LC-MS quantification in bacterial supernatants .
  • Mechanistic Studies: Fluorescence quenching assays monitor PQS binding to transcriptional regulators (e.g., PqsR) .

Q. How can contradictions in spectral or biological data between studies be resolved?

Methodological Answer:

  • Data Triangulation: Compare NMR/UV-Vis results across solvents (e.g., DMSO vs. CDCl₃) to identify solvent-dependent shifts .
  • Reproducibility Checks: Validate synthesis protocols (e.g., catalyst concentration, reaction time) to minimize batch variability .
  • Biological Replicates: Use ≥3 independent assays to confirm activity trends, addressing outliers via statistical tools (e.g., Grubbs’ test) .

Q. What computational methods predict electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): B3LYP/6-311+G(d,p) calculations predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), correlating with UV-Vis data .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water, lipid membranes) to model bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.